Phosphate

Beschreibung

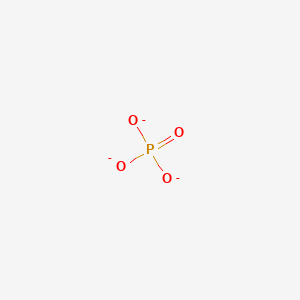

Structure

3D Structure

Eigenschaften

IUPAC Name |

phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H3O4P/c1-5(2,3)4/h(H3,1,2,3,4)/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBIIXXVUZAFLBC-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P(=O)([O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O4P-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7039672 | |

| Record name | Phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7039672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.971 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14265-44-2 | |

| Record name | Phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14265-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphate ion | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014265442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphate ion | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14523 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phosphate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7039672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.746 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHOSPHATE ION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NK08V8K8HR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Phosphate Backbone of Cellular Intelligence: An In-depth Guide to its Role in Signaling Pathways

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phosphate, a seemingly simple inorganic ion, serves as the central currency of information transfer within the cell. Its dynamic addition to and removal from proteins, lipids, and small molecules orchestrates a vast and intricate network of signaling pathways that govern virtually every aspect of cellular life, from proliferation and differentiation to metabolism and apoptosis. This technical guide delves into the core mechanisms by which this compound exerts its profound influence, providing a detailed overview of key signaling paradigms, quantitative insights into these processes, and the experimental methodologies used to interrogate them. Understanding the nuanced roles of this compound is paramount for the development of novel therapeutic strategies targeting a wide array of human diseases, including cancer, inflammatory disorders, and metabolic syndromes.

The Central Dogma of this compound Signaling: Phosphorylation and Dephosphorylation

The most fundamental role of this compound in cellular signaling is its covalent attachment to and removal from proteins, a process known as phosphorylation and dephosphorylation. This reversible post-translational modification acts as a molecular switch, altering a protein's conformation, activity, localization, and interaction with other molecules.[1][2]

-

Protein Kinases: The "Writers" of the Signal. Protein kinases are a large family of enzymes that catalyze the transfer of a this compound group from a donor molecule, typically adenosine (B11128) trithis compound (ATP) or guanosine (B1672433) trithis compound (GTP), to specific amino acid residues on a substrate protein.[3][4] The human genome encodes over 500 protein kinases, highlighting their diverse and critical roles.[5] Phosphorylation commonly occurs on serine, threonine, and tyrosine residues in eukaryotic cells.[1]

-

Protein Phosphatases: The "Erasers" of the Signal. Conversely, protein phosphatases are enzymes that remove this compound groups from proteins through hydrolysis.[3][6] This dephosphorylation event is equally crucial, ensuring that signaling is transient and responsive to changing cellular conditions. The balance between kinase and phosphatase activity dictates the overall phosphorylation state of the proteome and, consequently, the cellular response.[3][7]

The dynamic interplay between kinases and phosphatases forms the basis of most signal transduction pathways, allowing for rapid and reversible control of protein function.[2]

Quantitative Insights into Phosphorylation-Mediated Signaling

The study of cellular signaling has moved beyond qualitative descriptions to quantitative analyses, providing a deeper understanding of the dynamics and stoichiometry of phosphorylation events.

| Parameter | Typical Range/Value | Significance | References |

| Phosphorylation Site Stoichiometry | 0.1% - 100% | Indicates the fraction of a specific protein population that is phosphorylated at a given site under certain conditions. | [8] |

| Kinase Activity (in vitro) | pmol to nmol of this compound transferred/min/mg of enzyme | Measures the catalytic efficiency of a kinase, crucial for inhibitor screening and development. | [9][10] |

| Phosphatase Activity (in vitro) | nmol of this compound released/min/mg of enzyme | Quantifies the rate of dephosphorylation, essential for understanding signal termination. | [11][12] |

| Fold Change in Phosphorylation (in vivo) | 1.5-fold to >100-fold | Represents the change in phosphorylation of a specific site in response to a stimulus, a key metric in phosphoproteomics. | [13][14] |

| Intracellular ATP Concentration | 1 - 10 mM | As the primary this compound donor, ATP concentration influences the activity of most kinases. | [11] |

| Intracellular Inorganic this compound (Pi) Concentration | 1 - 10 mM | Can act as an allosteric regulator and is a product of phosphatase activity. | [15] |

Table 1: Quantitative Parameters in this compound Signaling. This table summarizes key quantitative data related to phosphorylation events, providing a framework for understanding the scale and dynamics of these processes.

Experimental Protocols for Interrogating this compound Signaling

A variety of sophisticated techniques are employed to study the role of this compound in cellular signaling. Below are detailed methodologies for key experiments.

Western Blotting for Phosphorylated Proteins

This is a widely used technique to detect and semi-quantify specific phosphorylated proteins in a complex mixture.[3][16]

Methodology:

-

Sample Preparation: Lyse cells or tissues in a buffer containing protease and, crucially, phosphatase inhibitors to preserve the phosphorylation state of proteins.[2] Determine protein concentration using a standard assay (e.g., BCA).

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[16]

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[2]

-

Blocking: Block the membrane with a protein-rich solution (e.g., bovine serum albumin (BSA) or non-fat dry milk) to prevent non-specific antibody binding. For phospho-specific antibodies, BSA is often preferred as milk contains phosphoproteins that can cause background signal.[2][5]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated form of the target protein.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) or a fluorophore that recognizes the primary antibody.

-

Detection: Detect the signal using a chemiluminescent substrate (for HRP) or by measuring fluorescence. The intensity of the signal is proportional to the amount of phosphorylated protein.[3]

-

Normalization: To account for differences in protein loading, the membrane is often stripped and re-probed with an antibody that recognizes the total (phosphorylated and unphosphorylated) form of the protein.[17]

In Vitro Kinase Assay

This assay measures the ability of a purified kinase to phosphorylate a specific substrate.[10][18]

Methodology:

-

Reaction Setup: In a microcentrifuge tube or a well of a microplate, combine the purified kinase, the substrate (a protein or peptide), and a reaction buffer containing ATP (often radiolabeled with ³²P or a modified ATP analog for non-radioactive detection) and Mg²⁺.[6][9]

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C or 37°C) for a defined period to allow the phosphorylation reaction to proceed.

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA to chelate Mg²⁺) or by denaturing the kinase with heat and SDS-PAGE loading buffer.[18]

-

Detection of Phosphorylation:

-

Radiometric Assay: If using [γ-³²P]ATP, separate the phosphorylated substrate from the unincorporated radiolabeled ATP using SDS-PAGE and autoradiography, or by spotting the reaction mixture onto a phosphocellulose paper and washing away the free ATP.[9][19] The amount of incorporated radioactivity is then quantified.

-

Non-Radioactive Assays: These methods often rely on fluorescence or luminescence. For example, a phosphospecific antibody can be used in an ELISA-like format to detect the phosphorylated product.[20] Alternatively, assays can measure the depletion of ATP using a luciferase-based system.[10]

-

References

- 1. How to Analyze Phosphoproteomics Data with R and Bioinformatics Tools - Creative Proteomics [creative-proteomics.com]

- 2. researchgate.net [researchgate.net]

- 3. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 6. In vitro kinase assay [protocols.io]

- 7. Phosphoproteomics | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. Quantitative Phosphoproteomic Analysis | MtoZ Biolabs [mtoz-biolabs.com]

- 9. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]

- 10. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Serine/Threonine Protein Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Non-Radioactive Phosphatase Assay Systems [promega.kr]

- 13. Quantitative cell signalling analysis reveals down-regulation of MAPK pathway activation in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Analysis of Phosphoproteomics Data | Springer Nature Experiments [experiments.springernature.com]

- 15. researchgate.net [researchgate.net]

- 16. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 17. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

- 18. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]

- 19. In vitro phosphorylation assay [protocols.io]

- 20. reactionbiology.com [reactionbiology.com]

The Pivotal Role of Phosphate in the Structural Integrity and Stability of DNA and RNA

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The phosphate group, a fundamental chemical entity, forms the backbone of deoxyribonucleic acid (DNA) and ribonucleic acid (RNA), playing a central role in their structure, stability, and function. This technical guide provides a comprehensive overview of the multifaceted functions of this compound in nucleic acid stability, with a focus on the chemical properties of the phosphodiester bond, the influence of the ribose 2'-hydroxyl group, the modulating effects of counterions, and the mechanisms of cleavage. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development who require a deep understanding of nucleic acid biochemistry.

The Phosphodiester Backbone: The Structural Cornerstone of Genetic Material

The backbone of both DNA and RNA is a polymer of repeating sugar-phosphate units.[1][2][3] The this compound group links the 5' carbon of one sugar to the 3' carbon of the next via a phosphodiester bond.[4] This linkage provides the structural framework that supports the nitrogenous bases, which encode genetic information.[1][2]

A critical feature of the phosphodiester backbone is its negative charge at physiological pH.[3][4][5] This is due to the deprotonation of one of the non-bridging oxygen atoms on the this compound group. This negative charge has several profound implications for the stability of DNA and RNA:

-

Electrostatic Repulsion: The repulsion between the negatively charged this compound groups contributes to the stiffness and extended conformation of the nucleic acid polymer.[6]

-

Protection from Nucleophilic Attack: The negative charge electrostatically repels nucleophiles, such as hydroxide (B78521) ions, which could otherwise attack the electrophilic phosphorus atom and cleave the phosphodiester bond. This inherent resistance to spontaneous hydrolysis is a key factor in the remarkable stability of DNA as a long-term storage molecule for genetic information.[7]

-

Interaction with Counterions: The negative charge attracts positively charged ions (counterions), such as metal ions and polyamines, which play a crucial role in stabilizing the structure of nucleic acids by shielding the electrostatic repulsion between the this compound groups.[4][5][6]

The formation of the phosphodiester bond is an energetically unfavorable process that is coupled to the hydrolysis of high-energy nucleoside triphosphates (e.g., ATP) during DNA and RNA synthesis.[2][3][8] Conversely, the hydrolysis of the phosphodiester bond is a thermodynamically favorable process.[5]

The 2'-Hydroxyl Group: A Key Determinant of RNA Instability

The primary chemical difference between the sugar moieties of RNA (ribose) and DNA (deoxyribose) is the presence of a hydroxyl group at the 2' position of the ribose sugar in RNA.[1][9][10] This seemingly minor difference has a dramatic impact on the relative stability of the two molecules, making RNA significantly more susceptible to degradation.[1][7][9][10][11]

The 2'-hydroxyl group can act as an intramolecular nucleophile, attacking the adjacent phosphorus atom of the phosphodiester bond.[9][11][12] This process, known as transesterification, is particularly efficient under alkaline conditions where the 2'-hydroxyl group is deprotonated to form a more potent nucleophile, the 2'-alkoxide ion.[4][11][13][14] The attack by the 2'-alkoxide on the phosphorus atom leads to the cleavage of the phosphodiester backbone and the formation of a 2',3'-cyclic phosphodiester intermediate.[4][11][12][14][15] This intermediate is then rapidly hydrolyzed to a mixture of 2'- and 3'-nucleoside monophosphates.[4][11][15]

DNA, lacking the 2'-hydroxyl group, is not susceptible to this mechanism of degradation and is therefore much more stable, particularly in alkaline solutions.[1][14] This inherent stability is a primary reason why DNA was selected through evolution as the primary carrier of genetic information.[7]

Quantitative Analysis of Phosphodiester Bond Stability

The stability of the phosphodiester bond can be quantified by its resistance to hydrolysis, which is often expressed as a half-life (t½) or a rate constant (k). This stability is highly dependent on various factors, including the nature of the nucleic acid (DNA or RNA), pH, temperature, and the presence of catalysts.

| Parameter | DNA | RNA | Conditions | Reference(s) |

| Half-life (t½) of phosphodiester bond | ~30 million years | ~10 years | pH 6-7, 25°C | [16] |

| ~15 years (dimethyl this compound model) | - | 1 M NaOH, 35°C | [17] | |

| Standard Free Energy of Hydrolysis (ΔG°') | -5.3 kcal/mol | - | pH 7, 25°C | [5][18][19] |

| Rate of pH-independent hydrolysis (kH2O) | 1 x 10⁻¹⁰ s⁻¹ (model) | 1 x 10⁻¹⁰ s⁻¹ (model) | 25°C | [6] |

The Influence of Counterions on Nucleic Acid Stability

The high density of negative charges on the this compound backbone of DNA and RNA necessitates the presence of positively charged counterions to maintain a stable structure.[6] These counterions, typically metal ions such as Na⁺, K⁺, and Mg²⁺, shield the electrostatic repulsion between the this compound groups, thereby stabilizing the folded structures of nucleic acids.[6][15][20]

The concentration and valence of the counterions significantly impact the stability of nucleic acids.[15] Divalent cations like Mg²⁺ are much more effective at stabilizing RNA and DNA structures than monovalent cations like Na⁺ at the same concentration.[2][15][20] This is due to the stronger electrostatic attraction and the ability of divalent cations to coordinate with multiple this compound groups simultaneously.[20]

The effect of counterions on stability can be quantified by measuring the change in the melting temperature (Tm) of a nucleic acid duplex in the presence of different concentrations of the ion.

| Ion | Concentration | Effect on RNA Duplex Stability (Compared to 1 M NaCl) | Reference(s) |

| Mg²⁺ | 0.5 mM | Less stable (ΔG°₃₇ = -0.85 kcal/mol) | [2] |

| 1.5 mM | Less stable (ΔG°₃₇ = -0.30 kcal/mol) | [2] | |

| 3.0 mM | Comparably stable (ΔG°₃₇ = +0.03 kcal/mol) | [2] | |

| 10.0 mM | More stable (ΔG°₃₇ = +0.41 kcal/mol) | [2] |

Mechanisms of Phosphodiester Bond Cleavage

The cleavage of phosphodiester bonds is a fundamental process in nucleic acid metabolism, including replication, repair, and degradation. This cleavage can occur through chemical or enzymatic mechanisms.

Chemical Cleavage: Alkaline Hydrolysis

As previously discussed, RNA is highly susceptible to alkaline hydrolysis due to the presence of the 2'-hydroxyl group. This autocatalytic degradation is a property of the RNA phosphopentose backbone itself.[14] The reaction proceeds via a transesterification mechanism involving a nucleophilic attack of the 2'-alkoxide on the adjacent phosphorus atom.[11][12][14]

Enzymatic Cleavage: Nucleases

Nucleases are enzymes that catalyze the hydrolysis of phosphodiester bonds in nucleic acids.[7] They play crucial roles in a wide range of cellular processes.[1] Nucleases exhibit a high degree of specificity for their substrates (DNA or RNA) and the type of cleavage they produce.

-

Deoxyribonucleases (DNases): These enzymes cleave phosphodiester bonds in DNA.

-

Ribonucleases (RNases): These enzymes cleave phosphodiester bonds in RNA. A well-studied example is Ribonuclease A (RNase A), which utilizes acid-base catalysis to facilitate the transesterification reaction, similar to the mechanism of alkaline hydrolysis.[11]

-

RNase H: This is a specific type of ribonuclease that cleaves the RNA strand of an RNA:DNA hybrid.[21]

Enzymatic cleavage can be remarkably efficient, with rate accelerations of up to 10¹⁷-fold compared to the uncatalyzed reaction.[16][18]

Experimental Protocols for Studying Nucleic Acid Stability

A variety of experimental techniques are employed to investigate the stability of DNA and RNA and the kinetics of their degradation.

Alkaline Hydrolysis of RNA followed by Gel Electrophoresis

This method is used to generate a ladder of RNA fragments, which can be useful for structural analysis.

Protocol:

-

Preparation of RNA: End-label the RNA of interest with a radioactive isotope (e.g., ³²P) at either the 5' or 3' end.[17]

-

Hydrolysis Reaction:

-

Mix 0.1–3 µg of end-labeled RNA with a carrier such as yeast tRNA.[17]

-

Add 1X Alkaline Hydrolysis Buffer (e.g., 50 mM sodium carbonate, pH 9.2, 1 mM EDTA).[17][22]

-

Aliquot the mixture into separate tubes for different time points.[17]

-

Incubate the tubes at 95°C.[17]

-

Stop the reaction at different time points (e.g., 2, 5, and 15 minutes) by placing the tubes on ice.[17]

-

-

Gel Electrophoresis:

-

Visualization: Visualize the RNA fragments by autoradiography.[17] The resulting ladder will show a distribution of fragment sizes corresponding to the extent of hydrolysis.

Nuclease Activity Assay using Fluorescence

This real-time assay measures the kinetics of nuclease activity by monitoring the change in fluorescence of a DNA- or RNA-intercalating dye.[1][21]

Protocol:

-

Substrate Preparation:

-

Reaction Setup:

-

In a multi-well plate, combine the substrate, a fluorescent intercalating dye (e.g., PicoGreen for dsDNA), and the nuclease enzyme to be assayed.[21]

-

Include appropriate controls, such as a reaction without the enzyme.

-

-

Fluorescence Measurement:

-

Data Analysis: The rate of decrease in fluorescence is proportional to the nuclease activity.[1] This data can be used to determine kinetic parameters such as the catalytic rate.[1]

Thermal Melting (Tm) Analysis

This technique is used to determine the thermal stability of double-stranded nucleic acids. The melting temperature (Tm) is the temperature at which 50% of the duplex molecules have dissociated into single strands.[23][24]

Protocol:

-

Sample Preparation:

-

Prepare solutions of the nucleic acid duplex at a known concentration in a buffer with a specific salt concentration.[25]

-

-

Spectrophotometry:

-

Data Acquisition:

-

Tm Determination: The Tm is the temperature at the midpoint of the transition in the melting curve.[23][24]

Visualizing Key Concepts and Processes

To further elucidate the concepts discussed in this guide, the following diagrams have been generated using the Graphviz DOT language.

Caption: Chemical structure of the phosphodiester bond linking two nucleotides.

Caption: Signaling pathway of RNA alkaline hydrolysis.

Caption: A typical workflow for analyzing nucleic acid stability.

Conclusion

The this compound group is far more than a simple linker molecule in DNA and RNA; it is a key determinant of their structure, stability, and biological function. Its negative charge provides inherent resistance to spontaneous hydrolysis, a feature essential for the long-term preservation of genetic information in DNA. The presence of the 2'-hydroxyl group in RNA, in close proximity to the this compound backbone, renders it susceptible to cleavage, a property that is exploited in numerous biological processes and has profound implications for its role as a transient carrier of genetic information and a catalytic molecule. A thorough understanding of the chemistry of the phosphodiester bond and the factors that influence its stability is fundamental to many areas of molecular biology, from the study of gene regulation to the development of novel nucleic acid-based therapeutics.

References

- 1. en.bio-protocol.org [en.bio-protocol.org]

- 2. Thermodynamic determination of RNA duplex stability in magnesium solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alkaline hydrolysis to remove potentially infectious viral RNA contaminants from DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alkaline Hydrolysis of RNA | Definition, Facts & Process - Lesson | Study.com [study.com]

- 5. Reddit - The heart of the internet [reddit.com]

- 6. researchgate.net [researchgate.net]

- 7. Agarose Gel Electrophoresis of RNA | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. Phosphodiester bond - Wikipedia [en.wikipedia.org]

- 9. Measuring Real-time DNA/RNA Nuclease Activity through Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. BJOC - Phosphodiester models for cleavage of nucleic acids [beilstein-journals.org]

- 12. RNA hydrolysis - Wikipedia [en.wikipedia.org]

- 13. Quantitative analysis of monovalent counterion binding to random-sequence, double-stranded DNA using the Replacement Ion method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Nucleic Acid Helix Stability: Effects of Salt Concentration, Cation Valence and Size, and Chain Length - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pH-Driven RNA Strand Separation under Prebiotically Plausible Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. RNA Structure - Function Protocols: Alkaline Hydrolysis, RNA Sequencing and RNA Structure Analyses with Nucleases | Thermo Fisher Scientific - HK [thermofisher.com]

- 18. Determination of the free-energy change for repair of a DNA phosphodiester bond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Influence of Na+ and Mg2+ ions on RNA structures studied with molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 21. bio-protocol.org [bio-protocol.org]

- 22. RNA Structure - Function Protocols: Alkaline Hydrolysis, RNA Sequencing and RNA Structure Analyses with Nucleases | Thermo Fisher Scientific - BR [thermofisher.com]

- 23. Nucleic Acid Thermal Stability Analysis (Tm Analysis) : Shimadzu (Asia Pacific) [shimadzu.com.sg]

- 24. jasco-global.com [jasco-global.com]

- 25. chem.sites.mtu.edu [chem.sites.mtu.edu]

The Cornerstone of Cellular Energetics: A Technical Guide to Phosphate's Role in Biological Energy Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inorganic phosphate (Pi), a ubiquitous and essential ion, serves as a fundamental cornerstone of biological energy metabolism. Its central role extends from the very currency of cellular energy, adenosine (B11128) trithis compound (ATP), to the intricate regulation of key metabolic pathways. This technical guide provides an in-depth exploration of the multifaceted functions of this compound in cellular bioenergetics. We will delve into the critical involvement of this compound in ATP synthesis and hydrolysis, the phosphocreatine (B42189) shuttle, glycolysis, oxidative phosphorylation, and the pentose (B10789219) this compound pathway. This guide presents quantitative data, detailed experimental protocols, and visual representations of key processes to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this vital component of life.

Introduction: The Centrality of the this compound Group

At the heart of cellular energy transfer lies the high-energy phosphoanhydride bond. The hydrolysis of the terminal this compound group from ATP to form adenosine dithis compound (B83284) (ADP) and inorganic this compound releases a significant amount of free energy, which powers a vast array of cellular processes, from muscle contraction to DNA synthesis.[1] Conversely, the phosphorylation of ADP to regenerate ATP is the primary mechanism by which cells capture and store energy from the catabolism of nutrients.[2] The intracellular concentration of inorganic this compound is a critical determinant of the cell's energetic state and a key regulator of metabolic flux.

Quantitative Analysis of Key this compound-Containing Metabolites

The concentrations of key this compound-containing metabolites provide a snapshot of the cell's energetic status. The following tables summarize typical concentrations of these molecules in various mammalian tissues.

Table 1: Intracellular Concentrations of Adenine (B156593) Nucleotides and Inorganic this compound

| Metabolite | Muscle (mM) | Liver (mM) | Brain (mM) |

| ATP | 8.0[3] | 3.5[3] | 2.6[3] |

| ADP | 0.9[3] | 1.8[3] | 0.7[3] |

| AMP | Typically low | Typically low | Typically low |

| Inorganic this compound (Pi) | 8.0[3] | 5.0[3] | 2.7[3] |

Table 2: Phosphocreatine and Creatine (B1669601) Concentrations in Skeletal Muscle

| Metabolite | Concentration (mmol/kg dry muscle mass) |

| Phosphocreatine (PCr) | 72-96 |

| Creatine (Cr) | 48-64 |

Note: Intracellular concentrations can vary depending on the physiological state of the tissue.

Key Metabolic Pathways Dependent on this compound

ATP Synthesis and Hydrolysis: The Core Energy Cycle

The continuous cycle of ATP hydrolysis and synthesis is the engine of the cell. The enzyme ATP synthase, located in the inner mitochondrial membrane, harnesses the energy of the proton motive force to catalyze the formation of ATP from ADP and inorganic this compound.[4][5][6] The Michaelis-Menten constants (Km) for ADP and this compound for ATP synthase are approximately 11 µM and 104 µM, respectively, indicating a high affinity for its substrates.[7]

The Phosphocreatine Shuttle: A Rapid Energy Buffer

In tissues with high and fluctuating energy demands, such as skeletal muscle and the brain, the phosphocreatine (PCr) system acts as a rapid temporal and spatial energy buffer.[8][9] Mitochondrial creatine kinase utilizes ATP generated from oxidative phosphorylation to phosphorylate creatine to phosphocreatine.[9] PCr then diffuses to sites of high ATP utilization, where cytosolic creatine kinase catalyzes the reverse reaction, regenerating ATP from ADP.[8] This shuttle mechanism efficiently transports high-energy this compound from the mitochondria to the cytosol, maintaining a stable ATP/ADP ratio.[10]

Glycolysis: this compound's Role in the Preparatory and Payoff Phases

Glycolysis, the breakdown of glucose, is fundamentally dependent on this compound. In the preparatory phase, two molecules of ATP are consumed to phosphorylate glucose and fructose-6-phosphate.[11][12] In the payoff phase, inorganic this compound is directly incorporated into glyceraldehyde-3-phosphate, a key step that ultimately leads to the net production of ATP through substrate-level phosphorylation.[11] The activity of phosphofructokinase-1 (PFK-1), a key regulatory enzyme of glycolysis, is allosterically regulated by ATP, ADP, and AMP, and its activity can be influenced by the availability of inorganic this compound.[7][13][14]

Oxidative Phosphorylation: The Final Common Pathway

Oxidative phosphorylation is the primary source of ATP in aerobic organisms. The process involves the transfer of electrons through the electron transport chain, which pumps protons across the inner mitochondrial membrane, creating a proton motive force.[15] This electrochemical gradient drives ATP synthase to produce ATP from ADP and inorganic this compound. The transport of this compound into the mitochondrial matrix, facilitated by the mitochondrial this compound carrier, is therefore essential for sustained ATP synthesis.[6][16][17]

Pentose this compound Pathway: A Source of NADPH and Precursors

The pentose this compound pathway (PPP) is a crucial metabolic route that runs parallel to glycolysis. Its primary functions are the production of NADPH for reductive biosynthesis and antioxidant defense, and the generation of ribose-5-phosphate (B1218738) for nucleotide and nucleic acid synthesis. Glucose-6-phosphate dehydrogenase, the rate-limiting enzyme of the oxidative branch of the PPP, is regulated by the NADP+/NADPH ratio, and its activity can be influenced by the availability of its substrate, glucose-6-phosphate, which is in equilibrium with the glycolytic pool.[12][18][19][20]

Experimental Protocols

Measurement of ATP, ADP, and AMP by High-Performance Liquid Chromatography (HPLC)

This protocol describes the quantification of adenine nucleotides in cell extracts using reversed-phase HPLC.[13][21][22][23]

Materials:

-

Perchloric acid (PCA), 0.3 M

-

Potassium hydroxide (B78521) (KOH), 2 M

-

Mobile phase: 50 mM potassium dihydrogen this compound (KH2PO4), pH 6.8

-

ATP, ADP, and AMP standards

-

C18 reverse-phase HPLC column

Procedure:

-

Extraction: Rapidly quench cell metabolism by adding ice-cold 0.3 M PCA. Scrape the cells and collect the extract.

-

Neutralization: Neutralize the extract with 2 M KOH to precipitate potassium perchlorate. Centrifuge to pellet the precipitate.

-

HPLC Analysis: Inject the supernatant onto the C18 column. Elute with the mobile phase at a constant flow rate.

-

Detection: Monitor the eluate at 254 nm.

-

Quantification: Determine the concentrations of ATP, ADP, and AMP by comparing the peak areas to a standard curve.

References

- 1. Phosphofructokinase (PFK) - Proteopedia, life in 3D [proteopedia.org]

- 2. Phosphofructokinase_1 [chemeurope.com]

- 3. Tomato this compound Transporter Genes Are Differentially Regulated in Plant Tissues by Phosphorus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phosphofructokinase 1 - Wikipedia [en.wikipedia.org]

- 5. The Mitochondrial this compound Carrier: role in oxidative metabolism, calcium handling and mitochondrial disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. byjus.com [byjus.com]

- 7. americanelements.com [americanelements.com]

- 8. Kinetic mechanism of this compound/phosphate and this compound/OH- antiports catalyzed by reconstituted this compound carrier from beef heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Glucose-6-phosphate dehydrogenase - Wikipedia [en.wikipedia.org]

- 12. Structural basis for allosteric regulation of human phosphofructokinase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. researchgate.net [researchgate.net]

- 15. Structural and functional aspects of the this compound carrier from mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The peculiar properties of mitochondrial carriers of the SLC25 family - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Regulation of glucose-6-phosphate dehydrogenase by reversible phosphorylation in liver of a freeze tolerant frog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Glucose-6-Phosphate Dehydrogenases: The Hidden Players of Plant Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 19. emedicine.medscape.com [emedicine.medscape.com]

- 20. This compound as a sensor and signaling molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. This compound uptake kinetics and tissue-specific transporter expression profiles in poplar (Populus × canescens) at different phosphorus availabilities - PMC [pmc.ncbi.nlm.nih.gov]

- 22. bionmr.unl.edu [bionmr.unl.edu]

- 23. This compound as a Signaling Molecule - PMC [pmc.ncbi.nlm.nih.gov]

Audience: Researchers, scientists, and drug development professionals.

An In-depth Technical Guide on the Core Role of Inorganic Phosphate in Bone Mineralization and Stability

Abstract

Inorganic this compound (Pi) is a cornerstone of skeletal biology, playing a dual role that extends beyond its function as a simple building block. It is an essential structural component of hydroxyapatite (B223615), the principal mineral crystal of bone, and a critical signaling molecule that actively regulates the behavior of bone cells. Pi homeostasis is tightly controlled through a systemic axis involving the intestines, kidneys, and skeleton, orchestrated by hormones such as parathyroid hormone (PTH), fibroblast growth factor-23 (FGF-23), and calcitriol.[1][2][3] Locally, within the bone microenvironment, fluctuations in Pi concentration directly influence the processes of mineralization and resorption. This guide delves into the molecular mechanisms governing Pi's role in bone formation and stability, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the intricate signaling pathways involved.

The Foundational Role of Inorganic this compound in Bone Mineralization

Bone mineralization is a highly regulated process where inorganic ions are deposited onto an organic matrix, primarily composed of type I collagen, to form a rigid and durable structure.[4] Inorganic this compound is indispensable for this process as a primary constituent of calcium hydroxyapatite [Ca10(PO4)6(OH)2], the crystalline mineral that confers stiffness and compressive strength to bone.[4][5][6]

Matrix Vesicle-Mediated Mineralization

The initial phase of mineralization occurs within matrix vesicles (MVs), which are small, membrane-bound particles released from osteoblasts and chondrocytes.[5] These vesicles create a protected microenvironment where ions can accumulate to concentrations required for crystal nucleation.[5]

-

Ion Accumulation: MVs actively accumulate calcium (Ca2+) and this compound ions.[5] Pi is transported into the vesicles and the parent osteoblasts by type III sodium-phosphate (Na+/Pi) cotransporters, primarily PiT-1 (SLC20A1) and PiT-2 (SLC20A2).[5][7][8]

-

Generation of Inorganic this compound: A critical step is the enzymatic generation of Pi from various this compound esters. Tissue-nonspecific alkaline phosphatase (TNAP), an enzyme highly expressed on the surface of MVs, hydrolyzes mineralization inhibitors like pyrothis compound (PPi) to yield free Pi, thereby increasing the local Pi/PPi ratio and driving hydroxyapatite formation.[2][5][9]

-

Crystal Nucleation and Propagation: Once the intravesicular concentrations of Ca2+ and Pi reach a critical saturation point, amorphous calcium this compound precipitates, which then transforms into crystalline hydroxyapatite.[10][11] These initial crystals pierce the vesicle membrane and propagate into the extracellular matrix, mineralizing the collagen fibrils.[5]

The Balance of Mineralization: this compound vs. Pyrothis compound

The balance between inorganic this compound (Pi) and its inhibitor, inorganic pyrothis compound (PPi), is a critical determinant of bone mineralization.[12]

-

Inorganic Pyrothis compound (PPi): PPi is a potent inhibitor of hydroxyapatite crystal formation. Its extracellular levels are primarily generated from ATP by the enzyme ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1).[13][14][15] The ANK protein is thought to channel PPi to the extracellular space.[13][14]

-

The Role of TNAP: Tissue-nonspecific alkaline phosphatase (TNAP) promotes mineralization by hydrolyzing PPi, thereby removing the inhibitory signal and providing the necessary Pi for hydroxyapatite deposition.[13][14]

-

Regulatory Feedback: A feedback loop exists where high levels of PPi can inhibit the expression of Enpp1 and Ank genes while inducing the expression of osteopontin (B1167477), another mineralization inhibitor.[13] This intricate interplay ensures that mineralization occurs only at the appropriate time and location.

Caption: Regulation of extracellular this compound and pyrothis compound.

Inorganic this compound as a Signaling Molecule

Beyond its structural role, extracellular Pi functions as a signaling molecule, directly influencing the gene expression and function of bone cells.[4][7]

Osteoblast Differentiation and Function

Elevated extracellular Pi concentrations promote the differentiation and mineralizing activity of osteoblasts. This signaling is mediated, at least in part, through the type III Na+/Pi transporter PiT-1, which not only transports Pi but also acts as a sensor.[5][7]

-

ERK1/2 Pathway Activation: Increased intracellular Pi activates the Raf/MEK/ERK (MAPK) signaling cascade.[5][16]

-

Gene Expression: This pathway activation leads to the phosphorylation and activation of transcription factors that upregulate the expression of key osteogenic genes, such as osteopontin (OPN), which is involved in matrix maturation.[4][16] Bone morphogenetic protein-2 (BMP-2), a potent osteogenic factor, has been shown to stimulate Pi transport by selectively increasing the expression of PiT-1, an effect mediated by the JNK pathway.[17]

Caption: Inorganic this compound signaling pathway in osteoblasts.

Chondrocyte Maturation in Endochondral Ossification

Endochondral ossification, the process by which long bones are formed, relies on a cartilage template that is progressively replaced by bone.[18] Pi plays a crucial role in this process. In the growth plate, Pi levels increase from the proliferative to the hypertrophic zone.[18] This elevated Pi concentration is a specific signal that:

-

Increases the expression of the hypertrophic chondrocyte marker, collagen X.[18][19]

-

Induces apoptosis (programmed cell death) of terminally differentiated hypertrophic chondrocytes, a necessary step for vascular invasion and subsequent bone formation.[1][5][18][20]

-

Promotes the mineralization of the cartilage matrix.[18]

Inhibition of Bone Resorption

While promoting bone formation, high concentrations of extracellular Pi actively inhibit bone resorption.[4][21][22] This effect is mediated by direct actions on osteoclasts, the cells responsible for breaking down bone tissue.

-

Reduced Osteoclast Formation: Increasing Pi concentrations (in the range of 2.5-4 mM) inhibit the differentiation of osteoclast precursors into mature, multinucleated osteoclasts.[21][23] This can occur through the upregulation of osteoprotegerin (OPG), a decoy receptor that blocks osteoclast differentiation.[23]

-

Decreased Mature Osteoclast Activity: High Pi levels reduce the bone-resorbing activity of mature osteoclasts and can induce their apoptosis.[21][23] This leads to fewer and smaller resorption pits on bone surfaces.[21][22]

Quantitative Data Summary

The following tables summarize key quantitative findings from in vitro and in vivo studies on the effects of inorganic this compound on bone cells and tissue.

Table 1: Effects of Inorganic this compound on Bone Cell Function

| Cell Type | Pi Concentration | Observed Effect | Reference |

| Mouse Bone Marrow | 1 mM to 4 mM | Dose-dependent inhibition of osteoclast-like cell formation. | [21] |

| Isolated Hen/Rat Osteoclasts | High Pi (unspecified) | Marked reduction in the number and mean area of resorption pits. | [21] |

| Rabbit Osteoclasts | 2.5 - 4 mM | Concentration-dependent inhibition of bone-resorbing activity. | [23] |

| Rabbit Osteoclasts | 4 mM | Induction of apoptosis in mature osteoclasts. | [23] |

| ATDC5 Chondrocytes | Increased Pi | Increased expression of collagen X; induction of apoptosis and mineralization. | [18][19] |

| MC3T3-E1 Osteoblasts | BMP-2 Treatment | Time- and dose-dependent stimulation of Na-dependent Pi transport. | [17] |

Table 2: Key Proteins in Bone this compound Metabolism

| Protein | Gene Name | Function | Role in Mineralization |

| PiT-1 | SLC20A1 | Type III Na+/Pi cotransporter and sensor. | Transports Pi into osteoblasts and MVs; mediates Pi signaling.[5][7][24] |

| PiT-2 | SLC20A2 | Type III Na+/Pi cotransporter. | Transports Pi into bone cells; knockout mice show decreased bone mineral density.[25] |

| TNAP | ALPL | Tissue-Nonspecific Alkaline Phosphatase. | Hydrolyzes PPi to generate Pi, promoting mineralization.[5][13] |

| ENPP1 | ENPP1 | Ectonucleotide Pyrophosphatase/Phosphodiesterase 1. | Generates extracellular PPi, a mineralization inhibitor.[13][14][15] |

| ANK | ANKH | Progressive ankylosis protein homolog. | Transports PPi to the extracellular space.[13][14] |

Experimental Protocols

The study of inorganic this compound's role in bone mineralization utilizes a range of established methodologies.

Protocol for Measuring Matrix Mineralization: Alizarin Red S Staining

This protocol is used to detect and quantify calcium deposits, an indicator of matrix mineralization, in cell cultures.

-

Cell Culture: Culture osteoblasts (e.g., MC3T3-E1) or other mineralizing cells in appropriate media until confluent. Induce differentiation with osteogenic media (containing ascorbic acid and β-glycerothis compound).

-

Fixation: After the desired culture period (e.g., 14-21 days), wash the cell layer with this compound-Buffered Saline (PBS) and fix with 4% paraformaldehyde or 70% ethanol (B145695) for 1 hour at room temperature.

-

Staining: Rinse the fixed cells with deionized water. Add 2% Alizarin Red S solution (pH 4.1-4.3) to cover the cell layer and incubate for 20-30 minutes at room temperature.

-

Washing: Aspirate the staining solution and wash the cell layer 4-5 times with deionized water to remove excess stain.

-

Visualization & Quantification: Visualize the red/orange calcium deposits using a light microscope. For quantification, the stain can be eluted using 10% cetylpyridinium (B1207926) chloride, and the absorbance of the eluate is measured spectrophotometrically (typically at ~562 nm).

Caption: Experimental workflow for Alizarin Red S staining.

Protocol for Quantifying Osteoclast Activity: Resorption Pit Assay

This assay measures the ability of mature osteoclasts to resorb a mineralized substrate.

-

Substrate Preparation: Use sterile sperm whale dentine slices or bone slices as a substrate.

-

Osteoclast Isolation: Isolate mature osteoclasts, for example, from the long bones of rat pups or calcium-deficient egg-laying hens.[21]

-

Cell Seeding: Seed the isolated osteoclasts onto the dentine slices in culture media containing varying concentrations of inorganic this compound.

-

Incubation: Culture the cells for a set period (e.g., 24-48 hours) to allow for resorption.

-

Cell Removal: Remove the osteoclasts from the slices by sonication or treatment with bleach.

-

Staining and Analysis: Stain the slices (e.g., with toluidine blue) to visualize the resorption pits. Analyze the number and area of the pits using light microscopy and image analysis software.

Protocol for Measuring this compound Transport

This method quantifies the rate of this compound uptake by cells.

-

Cell Culture: Plate cells (e.g., MC3T3-E1) and grow to confluence.

-

Pre-incubation: Wash cells and pre-incubate them in a sodium-containing or sodium-free buffer to distinguish between Na-dependent and Na-independent transport.

-

Uptake: Initiate the transport assay by adding a buffer containing a known concentration of this compound and a radiolabeled tracer, such as ³²P-orthothis compound.

-

Termination: After a short incubation period (e.g., 1-10 minutes), rapidly terminate the uptake by washing the cells with ice-cold stop buffer (a buffer without the radiolabel).

-

Lysis and Counting: Lyse the cells and measure the incorporated radioactivity using a scintillation counter. The results are typically normalized to the total protein content of the cell lysate.

Methods for Quantifying Bone Mineral Density and Structure

-

Dual-Energy X-ray Absorptiometry (DEXA): A widely used clinical technique to measure areal bone mineral density (aBMD) in g/cm².[26][27][28]

-

Micro-Computed Tomography (μCT): A high-resolution imaging technique used in preclinical research to create 3D models of bone structure.[25] It allows for the quantification of volumetric BMD (vBMD) and detailed analysis of trabecular and cortical bone microarchitecture.[25][27]

-

Quantitative Computed Tomography (QCT): A 3D imaging technique that can measure true volumetric BMD and distinguish between cortical and trabecular bone.[26][27]

Conclusion

Inorganic this compound is a central regulator of skeletal health, acting as both a fundamental mineral component and a potent signaling molecule. It is essential for the formation of hydroxyapatite within matrix vesicles, a process tightly controlled by the interplay of transporters like PiT-1 and enzymes such as TNAP, which counteracts the inhibitory effects of PPi. Furthermore, extracellular Pi actively directs bone cell function, promoting osteoblast differentiation and matrix production while simultaneously inhibiting the formation and activity of bone-resorbing osteoclasts. This intricate, dual-faceted role underscores the importance of maintaining this compound homeostasis for bone mineralization and stability. Dysregulation of this compound metabolism is a key factor in the pathophysiology of numerous bone diseases, including rickets, osteomalacia, and osteoporosis, making the pathways described herein critical targets for therapeutic development.[1][5][6]

References

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. Critical and diverse roles of phosphates in human bone formation - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/C9TB02011J [pubs.rsc.org]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Roles of this compound in Skeleton [frontiersin.org]

- 6. Frontiers | Linear and Non-linear Correlations Between Serum this compound Level and Bone Mineral Density in Type 2 Diabetes [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. journals.physiology.org [journals.physiology.org]

- 9. en.wikipedia.org [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 14. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 17. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 19. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 20. ors.org [ors.org]

- 21. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 24. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 25. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 26. radiopaedia.org [radiopaedia.org]

- 27. dovepress.com [dovepress.com]

- 28. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

Unraveling the Machinery of Life: A Technical Guide to Phosphate Transport Across Cell Membranes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inorganic phosphate (Pi) is an indispensable element for all life, playing a central role in energy metabolism, cellular signaling, and the structural integrity of nucleic acids and membranes. The transport of this compound across the hydrophobic cell membrane is a tightly regulated process facilitated by a specialized cohort of membrane transport proteins. Dysregulation of this compound homeostasis is implicated in a spectrum of diseases, including cardiovascular calcification, kidney disease, and skeletal disorders, making the molecular machinery of this compound transport a critical area of investigation for both basic research and therapeutic development. This technical guide provides a comprehensive overview of the primary mechanisms of this compound transport in mammalian cells, focusing on the two major solute carrier (SLC) families: SLC20 and SLC34. We delve into the structure, function, and kinetics of the key transporters, detail the intricate signaling pathways that govern their activity, and provide a repository of key experimental protocols for their study.

Introduction: The Central Role of this compound Homeostasis

Maintaining a stable intracellular and extracellular concentration of inorganic this compound is paramount for normal cellular function.[1] Every cell meticulously controls its this compound levels through a coordinated network of uptake, efflux, and storage mechanisms.[1] In mammals, this regulation extends to the systemic level, where organs such as the intestine, kidneys, and bone collaborate to maintain whole-body this compound balance.[2][3] This intricate equilibrium is orchestrated by a complex interplay of hormones, including parathyroid hormone (PTH), fibroblast growth factor 23 (FGF23), and active vitamin D.[4][5]

Disruptions in this delicate balance can have severe pathological consequences. Hypophosphatemia, or low serum this compound, can lead to rickets and osteomalacia, while hyperphosphatemia, an excess of serum this compound, is a major risk factor for vascular calcification and cardiovascular disease, particularly in patients with chronic kidney disease.[6] Understanding the molecular players that mediate this compound flux across cellular membranes is therefore fundamental to developing effective therapies for these conditions.

Key Players: The this compound Transporter Families

The transport of this compound into mammalian cells is primarily mediated by two families of sodium-dependent this compound cotransporters: the SLC20 (Type III) and SLC34 (Type II) families.[7][8] These transporters harness the electrochemical gradient of sodium ions to drive the uphill movement of this compound into the cell.[7]

The SLC20 Family: Ubiquitous Housekeepers with Specialized Roles

The SLC20 family consists of two members, PiT-1 (SLC20A1) and PiT-2 (SLC20A2), which are ubiquitously expressed in mammalian tissues.[7][8] Initially identified as retroviral receptors, they are now recognized as crucial for providing a basal supply of this compound to most cells for essential "housekeeping" functions.[9] However, emerging evidence suggests more specialized roles for these transporters, for instance, in bone mineralization.[10]

SLC20 transporters are electrogenic, meaning they result in a net movement of positive charge across the membrane with each transport cycle.[10] They exhibit a preference for transporting the monovalent form of this compound (H₂PO₄⁻).[10]

The SLC34 Family: Master Regulators of Systemic this compound Homeostasis

The SLC34 family comprises three members: NaPi-IIa (SLC34A1), NaPi-IIb (SLC34A2), and NaPi-IIc (SLC34A3).[7][8] Unlike the ubiquitously expressed SLC20 family, SLC34 transporters have a more restricted tissue distribution and are the primary regulators of systemic this compound homeostasis.[2] They preferentially transport the divalent form of this compound (HPO₄²⁻).[10]

-

NaPi-IIa (SLC34A1) is predominantly expressed in the apical membrane of renal proximal tubule cells, where it is responsible for reabsorbing the majority of filtered this compound from the urine.[2][11] Its activity is a major determinant of serum this compound levels.

-

NaPi-IIb (SLC34A2) is primarily found in the apical membrane of enterocytes in the small intestine, mediating the absorption of dietary this compound.[8][12]

-

NaPi-IIc (SLC34A3) is also located in the renal proximal tubule and contributes to this compound reabsorption.[2][11] While NaPi-IIa and NaPi-IIb are electrogenic, NaPi-IIc is electroneutral.[13]

Quantitative Data on this compound Transporter Kinetics

The functional characteristics of this compound transporters can be quantified by their kinetic parameters, primarily the Michaelis-Menten constant (Km) and the maximum transport velocity (Vmax). Km represents the substrate concentration at which the transport rate is half of Vmax and is an inverse measure of the transporter's affinity for its substrate. Vmax reflects the maximum rate of transport when the transporter is saturated with its substrate.

The following tables summarize the reported kinetic parameters for members of the SLC20 and SLC34 families. It is important to note that these values can vary depending on the experimental system (e.g., Xenopus oocytes, cultured cells), expression levels, and assay conditions (e.g., pH, membrane potential).

| Transporter | Experimental System | Apparent K_m for this compound (mM) | Reference(s) |

| SLC20 Family | |||

| Human PiT-1 | Xenopus oocytes | ~0.05 (at pH 6.2-6.8) | [14] |

| Human PiT-2 | Xenopus oocytes | ~0.05 (at pH 6.2-6.8) | [14] |

| SLC34 Family | |||

| Human NaPi-IIa | Xenopus oocytes | 0.01 - 0.07 | [15] |

| Human NaPi-IIb | PS120 cells | 0.106 | [16][17] |

| Xenopus oocytes | 0.113 | [16][17] | |

| Human NaPi-IIc | Xenopus oocytes | Not explicitly stated in provided snippets |

| Transporter | Experimental System | V_max | Reference(s) |

| SLC34 Family | |||

| Human NaPi-IIb | PS120 cells | 14 nmol/mg protein/12 min | [16][17] |

| Xenopus oocytes | 0.97 nmol/oocyte/5 min | [16][17] |

Regulation of this compound Transport: A Symphony of Signaling Pathways

The activity of this compound transporters, particularly the NaPi-IIa transporter in the kidney, is under tight hormonal control to maintain systemic this compound homeostasis. The primary regulatory hormones are parathyroid hormone (PTH) and fibroblast growth factor 23 (FGF23).

Parathyroid Hormone (PTH) Signaling

PTH is secreted by the parathyroid glands in response to low serum calcium. A primary function of PTH is to increase urinary this compound excretion by reducing the number of NaPi-IIa transporters in the apical membrane of renal proximal tubule cells.[4][5]

The signaling cascade initiated by PTH binding to its receptor (PTH1R) involves the activation of both protein kinase A (PKA) and protein kinase C (PKC) pathways.[11] This leads to the internalization of NaPi-IIa from the brush border membrane via a clathrin-mediated endocytic pathway.[11] The internalized transporters are then targeted for lysosomal degradation.[11]

Fibroblast Growth Factor 23 (FGF23) Signaling

FGF23 is a hormone primarily secreted by osteocytes in response to high serum this compound and vitamin D levels.[4][5] Similar to PTH, FGF23 increases renal this compound excretion by reducing the abundance of NaPi-IIa and NaPi-IIc in the proximal tubule.[4][5]

FGF23 exerts its effects by binding to a complex of a fibroblast growth factor receptor (FGFR) and its co-receptor, α-Klotho.[18] In the kidney, FGFR1 and FGFR4 appear to be the critical receptors for the phosphaturic actions of FGF23.[19] The binding of FGF23 to this receptor complex activates downstream signaling cascades, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which ultimately leads to the downregulation of NaPi-IIa and NaPi-IIc expression.[20]

Experimental Protocols for Studying this compound Transport

A variety of experimental techniques are employed to investigate the function and regulation of this compound transporters. Below are detailed methodologies for some of the key assays.

Radioactive this compound Uptake Assay in Xenopus laevis Oocytes

The Xenopus laevis oocyte expression system is a powerful tool for the functional characterization of membrane transporters.[7]

Methodology:

-

Oocyte Preparation:

-

Surgically harvest oocytes from an anesthetized female Xenopus laevis.

-

Treat the oocytes with collagenase to remove the follicular layer.

-

Manually select healthy, stage V-VI oocytes.

-

-

cRNA Injection:

-

Synthesize capped complementary RNA (cRNA) of the this compound transporter of interest using in vitro transcription.

-

Inject approximately 50 nl of cRNA solution (e.g., 25-50 ng) into the cytoplasm of each oocyte.

-

As a control, inject a similar volume of sterile water into another batch of oocytes.

-

Incubate the injected oocytes at 17-19°C for 2-4 days in a modified Barth's solution (MBS) to allow for protein expression.

-

-

Uptake Assay:

-

On the day of the experiment, transfer a group of cRNA-injected and water-injected oocytes to a 24-well plate.

-

Wash the oocytes with a sodium-containing uptake buffer (e.g., 100 mM NaCl, 2 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.4).

-

Initiate the uptake by replacing the wash buffer with uptake buffer containing a known concentration of inorganic this compound and a tracer amount of radioactive ³²P-orthothis compound.

-

Incubate for a defined period (e.g., 10-30 minutes) at room temperature.

-

Terminate the uptake by rapidly washing the oocytes multiple times with ice-cold, isotope-free uptake buffer to remove external radioactivity.

-

Individually lyse the oocytes in a scintillation vial containing a detergent solution (e.g., 10% SDS).

-

Measure the radioactivity in each oocyte using a liquid scintillation counter.

-

-

Data Analysis:

-

Subtract the average radioactivity of the water-injected oocytes (background uptake) from the radioactivity of the cRNA-injected oocytes to determine the transporter-mediated uptake.

-

For kinetic analysis, perform the uptake assay at varying concentrations of non-radioactive this compound while keeping the specific activity of ³²P constant. Fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

Electrophysiological Measurements in Xenopus laevis Oocytes

For electrogenic this compound transporters (NaPi-IIa, NaPi-IIb, PiT-1, and PiT-2), two-electrode voltage clamp (TEVC) is a powerful technique to study their transport kinetics and ion coupling.[7]

Methodology:

-

Oocyte Preparation and Injection:

-

Prepare and inject oocytes with cRNA as described in the radioactive uptake assay protocol.

-

-

Electrophysiological Recording:

-

Place a single oocyte in a recording chamber continuously perfused with a control buffer.

-

Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage sensing and one for current injection.

-

Clamp the membrane potential at a holding potential (e.g., -50 mV).

-

Record the baseline current.

-

Switch the perfusion to a buffer containing this compound. The influx of positive charge (3 Na⁺ for NaPi-IIa/b, 2 Na⁺ for PiT-1/2, and 1 HPO₄²⁻) will generate an inward current.

-

The magnitude of this this compound-induced current is a direct measure of the transporter's activity.

-

-

Data Analysis:

-

Substrate Affinity: Measure the this compound-induced current at various this compound concentrations to determine the apparent Km for this compound.

-

Ion Stoichiometry: Measure the reversal potential of the this compound-induced current under different ion gradients to determine the coupling ratio of sodium to this compound.

-

Voltage Dependence: Measure the this compound-induced current at different holding potentials to assess the voltage dependence of the transport process.

-

This compound Transport Assay in Cultured Cells

Studying this compound transport in cultured mammalian cells allows for the investigation of transporter function in a more native cellular environment and is amenable to higher-throughput screening.

Methodology:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293, HeLa, opossum kidney cells) in appropriate growth medium.

-

Transfect the cells with a plasmid vector encoding the this compound transporter of interest. Use an empty vector for mock transfection as a control.

-

Allow 24-48 hours for protein expression.

-

-

Uptake Assay:

-

Plate the transfected cells in a multi-well plate (e.g., 24-well or 96-well).

-

On the day of the assay, wash the cells with a pre-warmed uptake buffer.

-

Initiate the transport by adding uptake buffer containing ³²P-orthothis compound and varying concentrations of non-radioactive this compound.

-

Incubate at 37°C for a short period (e.g., 2-10 minutes) to measure the initial rate of uptake.

-

Terminate the uptake by rapidly aspirating the uptake buffer and washing the cells multiple times with ice-cold stop buffer (e.g., this compound-free buffer).

-

Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

-

Transfer the lysate to a scintillation vial and measure the radioactivity.

-

Determine the protein concentration in a parallel set of wells using a standard protein assay (e.g., BCA assay).

-

-

Data Analysis:

-

Normalize the radioactive counts to the protein concentration to get the specific uptake rate (e.g., in nmol/mg protein/min).

-

Subtract the uptake in mock-transfected cells to determine the transporter-specific uptake.

-

Perform kinetic analysis as described for the oocyte assay.

-

Conclusion and Future Directions

The study of this compound transport across cell membranes has revealed a sophisticated system of transporters with distinct kinetic properties, tissue distributions, and regulatory mechanisms. The SLC20 and SLC34 families are central to maintaining cellular and systemic this compound homeostasis, and their dysfunction is increasingly recognized as a key factor in various human diseases.

The experimental protocols detailed in this guide provide a foundation for researchers to further investigate the intricate world of this compound transport. Future research will likely focus on:

-

High-resolution structural studies: Obtaining crystal or cryo-EM structures of the mammalian this compound transporters will provide unprecedented insights into their transport mechanisms and pave the way for structure-based drug design.

-

Identification of novel regulators: While PTH and FGF23 are well-established regulators, other factors that fine-tune this compound transport are likely to be discovered.

-

Development of specific pharmacological inhibitors: The development of potent and specific inhibitors for each transporter isoform is a major goal for therapeutic intervention in diseases of this compound imbalance.

-

Understanding the interplay between transporters: Investigating how the different this compound transporters are coordinated within a cell and between different organs will provide a more holistic view of this compound homeostasis.

By continuing to unravel the complexities of this compound transport, the scientific community is poised to develop novel strategies to combat a range of debilitating diseases and improve human health.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. Substrate interactions of the electroneutral Na+-coupled inorganic this compound cotransporter (NaPi-IIc) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of the First Sodium Binding Site of the this compound Cotransporter NaPi-IIa (SLC34A1) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A cell-free translation and proteoliposome reconstitution system for functional analysis of plant solute transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound transport kinetics and structure-function relationships of SLC34 and SLC20 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The renal Na+/phosphate cotransporter NaPi-IIa is internalized via the receptor-mediated endocytic route in response to parathyroid hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The SLC34 family of sodium-dependent this compound transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Measurement of Total Phosphorus and Polythis compound in Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Parathyroid hormone signaling in bone and kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. static.igem.org [static.igem.org]

- 14. Deciphering PiT transport kinetics and substrate specificity using electrophysiology and flux measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Uptake Assays in Xenopus laevis Oocytes Using Liquid Chromatography-mass Spectrometry to Detect Transport Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. A four-electrode method to study dynamics of ion activity and transport in skeletal muscle fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A four-electrode method to study dynamics of ion activity and transport in skeletal muscle fibers - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Regulation of renal this compound transport by FGF23 is mediated by FGFR1 and FGFR4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Regulation of renal this compound transport by FGF23 is mediated by FGFR1 and FGFR4 - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: A Technical Guide to the Discovery and Characterization of Novel Phosphate-Metabolizing Enzymes

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phosphate is a fundamental building block of life, playing a critical role in a vast array of biological processes, from energy metabolism and signal transduction to the structural integrity of nucleic acids.[1] The enzymes that catalyze the transfer, removal, or addition of this compound groups—collectively known as this compound-metabolizing enzymes—are central to maintaining cellular homeostasis. These enzymes, including kinases, phosphatases, and pyrophosphatases, represent key targets for therapeutic intervention in numerous diseases such as cancer, diabetes, and inflammatory disorders.[2][3] The discovery and detailed characterization of novel this compound-metabolizing enzymes are therefore paramount for advancing our understanding of cellular regulation and for developing next-generation therapeutics.

This technical guide provides an in-depth overview of the modern methodologies employed to discover and characterize these crucial enzymes. It covers key experimental protocols, data presentation strategies, and visual representations of complex workflows and pathways to serve as a comprehensive resource for professionals in the field.

Discovery Strategies for Novel this compound-Metabolizing Enzymes

Identifying new enzymes from the vastness of biological diversity requires robust and efficient screening methodologies. Modern approaches have moved beyond traditional biochemical purification to high-throughput and genomics-based strategies.

Functional Metagenomics

Metagenomics allows researchers to tap into the genetic potential of uncultured microorganisms, which represent the vast majority of microbial life.[4] This approach is particularly powerful for discovering entirely new enzyme families that may not be found in well-studied model organisms.[4][5] The process involves extracting total DNA from an environmental sample (e.g., soil, sediment), creating metagenomic libraries, and then screening these libraries for the desired enzymatic activity.[6][7]

Experimental Protocol: Functional Metagenomic Screening for Phosphatases

-

DNA Extraction and Library Construction:

-

Collect an environmental sample (e.g., 10g of soil).

-

Extract total DNA using a commercial kit optimized for environmental samples.

-

Partially digest the high-molecular-weight DNA with a restriction enzyme (e.g., Sau3AI) and ligate fragments into a suitable expression vector (e.g., a fosmid or BAC vector).

-

Transform the ligation products into an appropriate E. coli host strain.

-

-

Function-Based Screening:

-

Plate the transformed E. coli library onto a minimal medium agar (B569324) containing a phosphomonoester substrate as the sole this compound source (e.g., phytate).[6]

-

Colonies that grow possess a cloned gene encoding an enzyme capable of hydrolyzing the substrate to release inorganic this compound (Pi).

-

Alternatively, for a more direct colorimetric screen, include a chromogenic substrate like 5-bromo-4-chloro-3-indolyl this compound (BCIP) in the agar. Colonies expressing active phosphatases will turn blue.

-

-

Hit Validation and Gene Identification:

-

Isolate the vectors from positive clones.

-

Sequence the inserted DNA fragment to identify the open reading frame (ORF) responsible for the phosphatase activity.

-

Subclone the candidate gene into an expression vector for further characterization.

-

Workflow Visualization

Caption: Workflow for discovering novel phosphatases via functional metagenomics.

High-Throughput Screening (HTS)

HTS assays are essential for screening large compound libraries to find enzyme inhibitors or for directed evolution experiments to engineer enzymes with improved properties.[8] These assays are typically performed in microplate format and rely on a detectable signal change, such as color or fluorescence, that is proportional to enzyme activity.[9][10]

Experimental Protocol: Malachite Green HTS Assay for Phosphatase Inhibitors

This colorimetric assay is widely used to detect the release of inorganic this compound (Pi).[10][11]

-

Reagent Preparation:

-

Assay Buffer: Prepare a buffer appropriate for the enzyme of interest (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM MgCl₂, 0.1 mg/mL BSA).

-

Enzyme Solution: Dilute the purified enzyme in assay buffer to a working concentration.

-

Substrate Solution: Prepare the substrate (e.g., ATP, phosphopeptide) in assay buffer.

-

Malachite Green Reagent: Prepare a solution of Malachite Green, ammonium (B1175870) molybdate, and a stabilizing agent (e.g., polyvinyl alcohol) in acid. Commercial kits are readily available.

-

-

Assay Procedure (384-well plate):

-

Dispense test compounds (e.g., from a small molecule library) into the wells.

-

Add the enzyme solution to all wells and incubate for a pre-determined time to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate solution.

-

Incubate at the optimal temperature for a fixed time (e.g., 30 minutes).

-